molecular formula C7H8OS2 B14208258 2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine CAS No. 825651-60-3

2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine

Cat. No.: B14208258
CAS No.: 825651-60-3
M. Wt: 172.3 g/mol
InChI Key: IKFBZVKXPCCBKJ-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . This reaction leads to the formation of the oxathiine ring through an intermolecular cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring structure.

Scientific Research Applications

2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

825651-60-3

Molecular Formula

C7H8OS2

Molecular Weight

172.3 g/mol

IUPAC Name

2-methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine

InChI

InChI=1S/C7H8OS2/c1-5-2-10-7-4-9-3-6(7)8-5/h3-5H,2H2,1H3

InChI Key

IKFBZVKXPCCBKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CSC2=CSC=C2O1

Origin of Product

United States

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